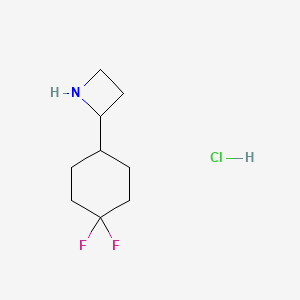

2-(4,4-Difluorocyclohexyl)azetidine;hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

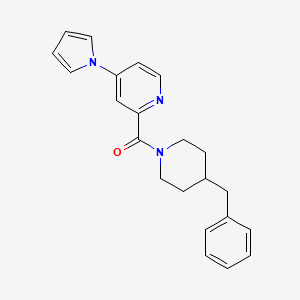

“2-(4,4-Difluorocyclohexyl)azetidine;hydrochloride” is a chemical compound . It is a derivative of azetidine, a four-membered heterocycle containing three carbon atoms and one nitrogen atom .

Synthesis Analysis

Azetidines can be synthesized through various methods. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the reduction of azetidinones (β-lactams) with lithium aluminium hydride .Chemical Reactions Analysis

Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . This allows for a highly attractive entry to bond functionalization by N–C bond cleavage . The reactivity of azetidines lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines .科学研究应用

Experimental and Computational Study of 2-Azetines

Research has shown that azetidines, a class of azaheterocyclic compounds, exhibit unique reactivity due to their strained cyclic enamine structure. Studies have synthesized highly substituted 2-azetines bearing aryl substituents, which upon treatment with bases, undergo remarkable reactivity transformations, including electrocyclic ring openings and formation of benzimidoyl-substituted alkynes. Theoretical calculations have supported these experimental findings, highlighting the significant role of the aryl substituent in enhancing the reactivity of 2-azetines toward electrocyclic ring opening (Mangelinckx et al., 2008).

Rearrangement of 2-Aryl-3,3-Dichloroazetidines

Further exploration into azetidines has led to the development of an easy synthesis method for 2-aryl-3,3-dichloroazetidines. These compounds, upon reacting with bases, yield various rearranged products, demonstrating the versatile reactivity of 3,3-dichloroazetidines. This includes the formation of strained heterocyclic enamines, 2-azetines, which can further undergo transformation into valuable synthetic intermediates (Dejaegher et al., 2002).

Stereoselective Synthesis of Cis-3,4-Disubstituted Piperidines

The reactivity of 2-(2-mesyloxyethyl)azetidines has been investigated, leading to the stereoselective preparation of a variety of 4-substituted piperidines. This study presents a novel approach for the synthesis of 3,4-disubstituted piperidines, demonstrating the potential of azetidines in the stereoselective construction of complex azaheterocycles (Mollet et al., 2011).

Synthetic Facets of Azetidines

Azetidines are highlighted for their potential in peptidomimetic and nucleic acid chemistry due to their properties as amino acid surrogates. Their role in catalytic processes and as candidates for ring-opening and expansion reactions underscores the broad utility of azetidines in synthetic chemistry. Recent developments have focused on functionalized azetidines as versatile heterocyclic synthons, showcasing the importance of azetidines in the synthesis of biologically active molecules (Mehra et al., 2017).

未来方向

Azetidines have attracted major attention in organic synthesis due to their unique reactivity and stability . They are used in drug discovery, polymerization, and as chiral templates . The future directions of “2-(4,4-Difluorocyclohexyl)azetidine;hydrochloride” could involve further exploration of its potential applications in these areas.

属性

IUPAC Name |

2-(4,4-difluorocyclohexyl)azetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F2N.ClH/c10-9(11)4-1-7(2-5-9)8-3-6-12-8;/h7-8,12H,1-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFAOXBBHLAWNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2CCN2)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4,4-Difluorocyclohexyl)azetidine;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-chlorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2650357.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2650360.png)

![6,7,8,9,10,11-Hexahydrocycloocta[b]quinolin-12(5H)-one](/img/structure/B2650369.png)

![3,9-dimethyl-7-(2-methylallyl)-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/no-structure.png)

![(3Z)-3-Ethylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid](/img/structure/B2650374.png)